molecular formula C19H19ClN2O3S B11453225 4-(3-chlorophenyl)-6-ethyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione

4-(3-chlorophenyl)-6-ethyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione

Cat. No.: B11453225
M. Wt: 390.9 g/mol
InChI Key: NSTXWXOASQKEEU-UHFFFAOYSA-N
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Description

4-(3-chlorophenyl)-6-ethyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[74002,7]trideca-1(9),2(7)-diene-3,5-dione is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chlorophenyl)-6-ethyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione typically involves a multi-step process. One common method includes the reaction of keto acids with methyl chloroformate and variously substituted o-aminobenzyl alcohols using triethylamine as a base in toluene at room temperature. This reaction facilitates the formation of the tricyclic structure through tandem C–N and C–O bond formation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of renewable starting materials, such as levulinic acid, can make the process more environmentally friendly and cost-effective .

Chemical Reactions Analysis

Types of Reactions

4-(3-chlorophenyl)-6-ethyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-(3-chlorophenyl)-6-ethyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is explored for its potential therapeutic effects, such as anti-inflammatory and anti-cancer properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-chlorophenyl)-6-ethyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-chlorophenyl)-6-ethyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione is unique due to its specific tricyclic structure and the presence of multiple functional groups.

Properties

Molecular Formula

C19H19ClN2O3S

Molecular Weight

390.9 g/mol

IUPAC Name

4-(3-chlorophenyl)-6-ethyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione

InChI

InChI=1S/C19H19ClN2O3S/c1-4-21-17-15(13-9-19(2,3)25-10-14(13)26-17)16(23)22(18(21)24)12-7-5-6-11(20)8-12/h5-8H,4,9-10H2,1-3H3

InChI Key

NSTXWXOASQKEEU-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C3=C(S2)COC(C3)(C)C)C(=O)N(C1=O)C4=CC(=CC=C4)Cl

Origin of Product

United States

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